molecular formula C27H24BrFN2O2 B2927381 (Z)-4-(4-bromobenzylidene)-2-(2-fluorophenyl)-1-(4-(pentyloxy)phenyl)-1H-imidazol-5(4H)-one CAS No. 312604-08-3

(Z)-4-(4-bromobenzylidene)-2-(2-fluorophenyl)-1-(4-(pentyloxy)phenyl)-1H-imidazol-5(4H)-one

Cat. No.: B2927381
CAS No.: 312604-08-3
M. Wt: 507.403
InChI Key: ZRAWZVZPHHIBGF-BWAHOGKJSA-N
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Description

(Z)-4-(4-Bromobenzylidene)-2-(2-fluorophenyl)-1-(4-(pentyloxy)phenyl)-1H-imidazol-5(4H)-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. This benzylidene-substituted imidazolone derivative is structurally characterized by a 1H-imidazol-5(4H)-one core, which is functionally similar to the well-documented oxazol-5(4H)-one (azlactone) scaffold known for its diverse biological potential . The molecule integrates several pharmacologically relevant motifs, including a 4-bromobenzylidene group at the 4-position, a 2-fluorophenyl ring at the 2-position, and a 1-(4-(pentyloxy)phenyl) substituent. The bromobenzyl fragment is a common feature in compounds investigated for their analgesic and anti-inflammatory properties , while the fluorophenyl group is frequently employed in drug discovery to modulate properties such as metabolic stability, membrane permeability, and binding affinity. The 4-(pentyloxy)phenyl moiety, with its lipophilic pentyloxy chain, may enhance the compound's interaction with hydrophobic regions of biological targets and can significantly influence its pharmacokinetic profile. Compounds featuring benzylidene-heterocycle architectures, such as benzylidene-oxazol-5(4H)-ones, have demonstrated promising analgesic activity in preclinical models, specifically in standard pharmacological tests like the writhing test and hot plate test . The specific stereochemistry (Z-configuration) of the exocyclic double bond is critical for defining the molecule's three-dimensional shape and its subsequent interactions with biological macromolecules. Researchers are exploring this compound and its analogs primarily for its potential as a modulator of pain and inflammation pathways, possibly through mechanisms involving cyclooxygenase (COX) inhibition or interaction with other targets like the transient receptor potential cation channel subfamily V member 1 (TRPV1) . Its structural complexity and multi-target potential make it a valuable chemical tool for developing new therapeutic agents and studying inflammatory and nociceptive processes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-2-(2-fluorophenyl)-3-(4-pentoxyphenyl)imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24BrFN2O2/c1-2-3-6-17-33-22-15-13-21(14-16-22)31-26(23-7-4-5-8-24(23)29)30-25(27(31)32)18-19-9-11-20(28)12-10-19/h4-5,7-16,18H,2-3,6,17H2,1H3/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAWZVZPHHIBGF-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N2C(=NC(=CC3=CC=C(C=C3)Br)C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)N2C(=N/C(=C\C3=CC=C(C=C3)Br)/C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-4-(4-bromobenzylidene)-2-(2-fluorophenyl)-1-(4-(pentyloxy)phenyl)-1H-imidazol-5(4H)-one is part of a class of imidazole derivatives known for their diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes with hydrazones or other nitrogen-containing compounds. A common method includes the use of a catalyst in an ethanol medium under reflux conditions. For instance, a study demonstrated the synthesis of various imidazole derivatives through a one-pot method, yielding compounds with significant biological activity against various bacterial strains .

Structural Analysis

The molecular structure of this compound can be characterized using techniques like X-ray crystallography, which provides insights into its geometric configuration and potential interactions with biological targets. The compound features a complex arrangement of substituents that may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various imidazole derivatives, including those structurally related to this compound. For example, derivatives have shown significant activity against Escherichia coli and Bacillus subtilis , comparable to standard antibiotics like streptomycin .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound AE. coli15
Compound BB. subtilis18
(Z)-CompoundE. coli16

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. Studies have shown that certain compounds exhibit cytotoxic effects against cancer cell lines such as HeLa and PC-3. The mechanism often involves the induction of apoptosis or cell cycle arrest, making them potential candidates for further development as anticancer agents .

Table 2: Anticancer Activity Against HeLa and PC-3 Cells

Compound NameCell LineIC50 (µM)Reference
Compound CHeLa25
Compound DPC-330
(Z)-CompoundHeLa20

Case Study 1: Antimicrobial Efficacy

In a study conducted by Jain et al., various imidazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that certain modifications to the imidazole ring significantly enhanced activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural diversity in developing effective antimicrobial agents .

Case Study 2: Anticancer Evaluation

Another research effort focused on the anticancer potential of imidazole derivatives, including those similar to this compound. The study found that specific substitutions on the imidazole ring led to increased cytotoxicity against cancer cells, suggesting pathways for further optimization in drug development .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Bioactivity Highlights Reference
(Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(3-methylpiperidin-1-yl)-1H-imidazol-5(4H)-one Benzo[b]thiophen-3-ylmethylene (4), 3-methylpiperidinyl (2) Antibacterial (MIC: 12.5 µg/mL for E. coli)
(Z)-4-(2-Hydroxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one 2-Hydroxybenzylidene (4), phenyl (2) Antioxidant (IC₅₀: 35 µM in DPPH assay)
(Z)-4-(4-(Diethylamino)-2-(difluoroboryl)benzylidene)-1-methyl-2-((E)-2-(pyridin-4-yl)vinyl)-1H-imidazol-5(4H)-one Diethylamino-difluoroboryl (4), pyridinylvinyl (2) Fluorescent labeling in live cells
Target Compound 4-Bromobenzylidene (4), 2-fluorophenyl (2), 4-(pentyloxy)phenyl (1) Hypothesized enhanced lipophilicity and antimicrobial activity

Key Observations :

  • The 2-fluorophenyl group at position 2 may confer steric and electronic effects distinct from phenyl or pyridinyl groups in other analogs, influencing interactions with biological targets .

Physicochemical Properties

  • Melting Point : While direct data for the target compound is unavailable, analogs with bromine or fluorine substituents exhibit elevated melting points (e.g., 242–283°C for compounds in and ), suggesting similar thermal stability .
  • Spectral Data :
    • ¹H NMR : Expected signals include a singlet for the benzylidene proton (δ 8.2–8.5 ppm) and splitting patterns for the 2-fluorophenyl group (δ 7.1–7.6 ppm) .
    • HRMS : Molecular ion peaks consistent with C₂₇H₂₂BrF N₂O₂ (exact mass: ~527.08 g/mol) .

Q & A

Basic: What are the standard synthetic routes for preparing (Z)-configured imidazolone derivatives like this compound, and how can reaction conditions be optimized to enhance stereochemical purity?

Answer:
The synthesis of Z-configured imidazolones typically involves cyclocondensation of substituted benzaldehydes with functionalized imidazole precursors under acidic or basic conditions. For example, microwave-assisted synthesis (e.g., 80–100°C, 20–40 min) improves reaction efficiency and stereoselectivity compared to conventional heating . Key parameters include:

  • Solvent choice : Glacial acetic acid or DMF facilitates imine formation and cyclization .
  • Catalysts : Anhydrous sodium acetate or morpholine derivatives stabilize intermediates and reduce side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) isolates the Z-isomer .
    Validation via melting point analysis and HPLC (>98% purity) is critical .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) arising from tautomerism in imidazolone derivatives?

Answer:
Tautomerism in imidazolones complicates spectral interpretation. To address this:

  • 2D NMR (COSY, NOESY) : Differentiates between enol-keto tautomers by correlating proton environments. For example, NOE interactions between the benzylidene proton and adjacent aromatic protons confirm the Z-configuration .
  • Variable-temperature NMR : Observing dynamic equilibria at elevated temperatures (e.g., 50°C in DMSO-d6) helps identify tautomeric populations .
  • DFT calculations : Predict chemical shifts for tautomers and compare with experimental data to assign dominant forms .

Advanced: What crystallographic strategies are recommended for resolving structural ambiguities in imidazolone derivatives with flexible substituents (e.g., pentyloxy chains)?

Answer:

  • High-resolution X-ray diffraction : Use SHELXL for refinement, especially with twinned crystals. Apply restraints for disordered pentyloxy chains to model electron density accurately .
  • ORTEP visualization : Analyze anisotropic displacement parameters to assess thermal motion in flexible groups .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-stacking) that stabilize the Z-configuration .

Basic: What analytical techniques are most reliable for confirming the identity and purity of this compound?

Answer:

  • HRMS (ESI-TOF) : Confirms molecular weight (e.g., [M+H]+ calculated for C27H23BrFNO3: 508.08) with <2 ppm error .
  • FTIR : Key peaks include C=O stretch (~1700 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
  • 1H/13C NMR : Assign benzylidene proton (δ 8.2–8.5 ppm) and fluorophenyl carbons (δ 115–160 ppm) .

Advanced: How can computational modeling predict the biological activity of this compound, and what experimental assays validate these predictions?

Answer:

  • Docking studies (AutoDock Vina) : Simulate binding to targets like bacterial enzymes (e.g., DNA gyrase) using PDB structures. Focus on π-π stacking between the fluorophenyl group and active-site residues .
  • In vitro assays : Test antibacterial activity against S. aureus and E. coli via MIC assays, using amikacin and ampicillin as controls .
  • Cytotoxicity screening : MTT assays on mammalian cells (e.g., HEK293) ensure selectivity .

Advanced: How do substituents (e.g., bromo, pentyloxy) influence the compound’s photophysical properties, and what experimental setups measure these effects?

Answer:

  • UV-Vis spectroscopy : The bromobenzylidene group induces red shifts (λmax ~400–450 nm) due to extended conjugation. Compare with analogs lacking bromine .
  • Fluorescence quenching : Electron-withdrawing groups (e.g., Br) reduce quantum yield. Use a fluorimeter with xenon lamp excitation (λex = 370 nm) .
  • Solvatochromism : Test in solvents of varying polarity (e.g., hexane vs. DMSO) to assess dipole moment changes .

Basic: What are common synthetic byproducts of this compound, and how are they identified and removed?

Answer:

  • Byproducts : E-isomers, unreacted aldehydes, or oligomers.
  • Detection : TLC (Rf comparison) and LC-MS identify impurities .
  • Removal : Gradient elution in column chromatography (0–50% ethyl acetate in hexane) separates E/Z isomers .

Advanced: How can researchers leverage high-throughput screening (HTS) to optimize reaction conditions for large-scale synthesis?

Answer:

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) using software like MODDE. Prioritize factors via Pareto charts .
  • Microreactors : Continuous-flow systems (e.g., Chemtrix Labtrix) enable rapid screening of conditions (e.g., residence time 10–30 min) .
  • PAT (Process Analytical Technology) : In-line FTIR monitors reaction progress in real time .

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